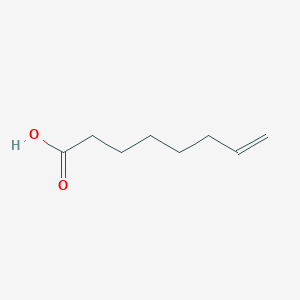

7-オクテン酸

概要

説明

7-Octenoic acid, also known as heptanoic acid, is a saturated fatty acid with a seven-carbon chain. It is an important component of many biological systems and is found in a variety of plant and animal sources. It is a component of many natural products and is used in the synthesis of a variety of compounds. 7-Octenoic acid has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.

科学的研究の応用

表面化学と自己組織化単分子膜(SAMs)

7-オクテン酸は、銅表面への吸着と反応経路について研究されています。この研究は、酸がSAMを形成する方法を理解するために不可欠であり、SAMは、薬物送達のためのナノ粒子への化学的アンカー、センサー、分子エレクトロニクス、およびマイクロ電気機械システム(MEMS)における接着防止など、さまざまな用途に不可欠です。 7-オクテン酸は、炭化水素鎖間のファンデルワールス相互作用によって、強固な保護表面層を形成する能力があり、表面化学における貴重な化合物となっています。 .

機械システムにおける潤滑

7-オクテン酸は、その長鎖カルボン酸構造のために、境界潤滑剤として機能します。機械部品間の摩擦と摩耗を低減する保護層を生成できます。 この用途は、機械のメンテナンスと寿命が重要な産業において重要です。 .

表面のグラファイト化

7-オクテン酸が銅表面と高温で相互作用すると、六角形のモチーフを持つ炭素質層が形成され、グラファイト化が始まっていることを示しています。 このプロセスは、電子機器や材料科学で役立つ、電気伝導率と耐性を向上させた表面を作成するために不可欠です。 .

脂肪酸の薬理学的プロファイル

7-オクテン酸は、ユニークな脂肪酸として、潜在的な薬理学的用途がある可能性があります。研究では、脂肪酸は、抗真菌、抗菌、抗ウイルス、抗腫瘍、抗炎症、さらには抗糖尿病作用を示す可能性があることが示唆されています。 7-オクテン酸の具体的な活性はさらなる調査が必要ですが、他の生物活性脂肪酸との構造的類似性は、有望な薬理学的プロファイルを暗示しています。 .

生物活性化合物の合成

7-オクテン酸の構造的柔軟性により、さまざまな生物活性化合物を合成するために使用できます。 その不飽和結合は、潜在的な治療用途を持つ新しい分子を作成する化学反応の部位になる可能性があります。 .

海洋生物学と天然物化学

海洋生物学では、7-オクテン酸のような不飽和脂肪酸は、藻類などの海洋生物からよく単離されます。 これらの化合物は、独自の生物活性を持つ可能性があり、海洋生態系の理解と、医薬品やバイオテクノロジー分野で潜在的な用途を持つ新しい天然物の発見に貢献しています。 .

材料科学とナノテクノロジー

7-オクテン酸がSAMを形成する能力は、ナノスケールデバイスの製造のためのナノテクノロジーで利用できます。 その分子構造は、ナノエレクトロニクスやナノセンサーの開発に不可欠な、ナノメートルスケールで表面を修飾するために使用できます。 .

環境科学

7-オクテン酸の反応性とさまざまな誘導体を形成する能力は、生分解性材料の開発や環境に優しい化学物質の構成要素としての、環境への応用の候補となっています。 .

作用機序

Target of Action

7-Octenoic acid primarily targets copper substrates . Copper is a transition metal that plays a crucial role in various biochemical processes, including electron transfer in redox reactions, and serves as a cofactor for enzymes .

Mode of Action

The interaction of 7-Octenoic acid with its target, copper, involves a series of steps . Initially, 7-Octenoic acid adsorbs molecularly on copper below approximately 260 K in a flat-lying configuration at low coverages . As the coverage increases, it becomes more upright . It then deprotonates following adsorption at around 300 K to form an η2-7-octenoate species . This species also lies flat at low coverages but forms a more vertical self-assembled monolayer as the coverage increases .

Biochemical Pathways

The biochemical pathways affected by 7-Octenoic acid involve a series of reactions . Upon heating, the 7-octenoate species starts to tilt, producing a small amount of carbon dioxide at approximately 550 K and some hydrogen in a peak at around 615 K . The majority of the decarbonylation occurs at around 650 K when CO2 and hydrogen evolve simultaneously . Approximately half of the carbon is deposited on the surface as oligomeric species that undergo further dehydrogenation to evolve more hydrogen at around 740 K .

Result of Action

The result of the action of 7-Octenoic acid is the formation of a carbonaceous layer on the surface, which contains hexagonal motifs connoting the onset of graphitization of the surface . This suggests that 7-Octenoic acid may have potential applications in materials science, particularly in the development of carbon-based materials .

Action Environment

The action of 7-Octenoic acid is influenced by environmental factors such as temperature and pressure . For instance, the adsorption and subsequent reactions of 7-Octenoic acid on copper occur under specific temperature conditions in an ultrahigh vacuum . Therefore, the efficacy and stability of 7-Octenoic acid are likely to be highly dependent on these environmental conditions .

Safety and Hazards

7-Octenoic acid is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling 7-Octenoic acid . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician .

生化学分析

Biochemical Properties

The exact role of 7-Octenoic acid in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to adsorb molecularly on copper below approximately 260 K in a flat-lying configuration at low coverages, becoming more upright as the coverage increases .

Cellular Effects

One study has shown that 7-Octenoic acid, along with other compounds, showed anticancer activities by inducing cell cycle arrest and triggering apoptosis through suppressed Bcl-2 expression which subsequently promotes activation of caspase 3, indicators for the apoptosis pathway .

Molecular Mechanism

The molecular mechanism of 7-Octenoic acid is complex and involves several steps. After adsorption, it deprotonates at approximately 300 K to form an η2-7-octenoate species . This species lies flat at low coverages but forms a more vertical self-assembled monolayer as the coverage increases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Octenoic acid change over time. For instance, heating causes the 7-octenoate species to start to tilt, which produces a small amount of carbon dioxide at approximately 550 K and some hydrogen in a peak at approximately 615 K .

Metabolic Pathways

It is known that this compound undergoes several transformations, including decarbonylation and dehydrogenation .

Transport and Distribution

It is known that this compound can adsorb on surfaces such as copper, suggesting that it may interact with transporters or binding proteins .

Subcellular Localization

Given its interactions with various biomolecules and its ability to form self-assembled monolayers, it is possible that it may be localized to specific compartments or organelles within the cell .

特性

IUPAC Name |

oct-7-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h2H,1,3-7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYYQTRHHXLTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

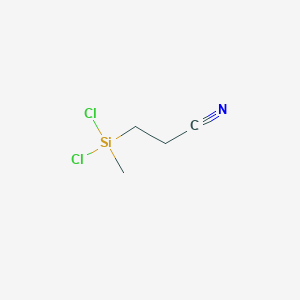

C=CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337674 | |

| Record name | 7-Octenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18719-24-9 | |

| Record name | 7-Octenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Octenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-OCTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMY8YV4JPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-](/img/structure/B94046.png)